2-(oxiran-2-ylmethoxy)-N-phenylbenzamide
Description
Properties
IUPAC Name |
2-(oxiran-2-ylmethoxy)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(17-12-6-2-1-3-7-12)14-8-4-5-9-15(14)20-11-13-10-19-13/h1-9,13H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCXOVVIURMWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs, their substituents, synthesis routes, and observed bioactivities:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro and bromo substituents (e.g., 4MNB) enhance structural rigidity and polar interactions, while methoxy or hydroxy groups (e.g., HPE) reduce ionization efficiency in mass spectrometry .
- Epoxide Reactivity: The oxirane group in 2-(oxiran-2-ylmethoxy)-N-phenylbenzamide is expected to confer higher reactivity toward nucleophiles compared to non-polar substituents like methyl or bromo groups. This may enable covalent binding to biological targets, a feature absent in most analogs.
- Biological Activity: Diethylaminoethoxy and selenyl groups enhance receptor antagonism and antioxidant properties, respectively , whereas methylamino and lipophilic groups optimize antiviral potency by improving membrane permeability .
Quantitative Structure-Activity Relationship (QSAR) Insights
- Antiviral Potency: QSAR models for N-phenylbenzamide derivatives highlight the importance of lipophilicity (logP) and electronic parameters (e.g., HOMO-LUMO gaps) in antiviral activity. Substituents like methylamino groups enhance EV71 inhibition by optimizing steric and electronic interactions with viral targets .
- Receptor Binding: The diethylaminoethoxy group in compound 87 achieves subnanomolar α7 receptor antagonism via charge-charge interactions and optimal side-chain length .
Preparation Methods
Amidation Reaction
The benzamide core is synthesized by the reaction of benzoyl chloride or benzoic acid derivatives with aniline under controlled conditions. A representative method involves:
- Mixing benzoyl chloride or benzoic acid with aniline in the presence of a base (e.g., alkali metal hydroxide).
- Conducting the reaction in aqueous media or organic solvents such as dichloromethane.
- Post-reaction workup includes washing, drying, and purification by recrystallization or chromatography.
- A method reported by a Chinese patent describes mixing benzoyl chloride, phenylethylamine, and sodium hydroxide in water, maintaining low temperature during addition, followed by filtration and vacuum drying to yield N-(2-styroyl) benzamide with a yield of 98.5%.
| Component | Quantity | Conditions |
|---|---|---|
| Benzoyl chloride | 1.13 mol | Added dropwise at ≤10 °C |
| Phenylethylamine | 0.76 mol | Stirred in aqueous NaOH solution |
| Sodium hydroxide | 1.5 mol | Dissolved in 405 mL water |
| Temperature | 0–10 °C (addition), then RT | Reaction time: 3 h |
| Yield | 98.5% | Vacuum dried at 70 °C for 9 h |
Further Functionalization and Purification
After the formation of this compound, further purification is typically achieved by recrystallization or silica gel chromatography to ensure high purity for biological or synthetic applications.
- Thin layer chromatography (TLC) is used to monitor reaction progress.
- Spectroscopic methods such as IR, ^1H-NMR, ^13C-NMR, and elemental analysis confirm structure and purity.
- Melting points are recorded to verify compound identity.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The aqueous-phase amidation method offers a green chemistry advantage by eliminating organic solvents and simplifying post-reaction processing while achieving high yields.
- The epichlorohydrin reaction for oxirane ring introduction is well-established, providing a reliable route to the oxiran-2-ylmethoxy substituent with good yield and purity.
- Analytical data such as IR, NMR, and melting point measurements confirm the successful synthesis of the target compound and its intermediates.
- Optimization of reaction parameters such as temperature, reagent ratios, and reaction time is critical for maximizing yield and minimizing by-products.
Summary Table of Key Experimental Data
| Step | Reagents/Conditions | Yield (%) | Purification Method | Analytical Confirmation |
|---|---|---|---|---|
| Amidation (benzoyl chloride + aniline) | Benzoyl chloride, aniline, NaOH, water, 0–10 °C | 98.5 | Filtration, vacuum drying | ^1H NMR, HPLC, melting point |
| Epoxide formation (etherification) | 4-hydroxyphenyl benzamide, epichlorohydrin, NaOH (25%), ice bath | 83 | Filtration, recrystallization | IR, ^1H NMR, elemental analysis |
Q & A
Q. What are the standard synthetic routes for 2-(oxiran-2-ylmethoxy)-N-phenylbenzamide, and what reaction conditions are typically optimized?
The synthesis generally involves a multi-step approach starting with benzamide derivatives and introducing the epoxide-containing methoxy group. Key steps include:
- Coupling reactions : Use carbodiimides (e.g., EDC or DCC) to link the benzamide core with the epoxide-bearing methoxy group .
- Solvent selection : Polar aprotic solvents like DMSO or acetonitrile are preferred for epoxide stability, while ethanol may aid in intermediate purification .
- Purification : Column chromatography or recrystallization (e.g., using methanol) ensures high purity. Monitor progress via HPLC or TLC .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
Critical techniques include:
- NMR spectroscopy : Focus on the epoxy methoxy proton signals (δ 3.5–4.5 ppm) and aromatic protons in the benzamide core (δ 7.0–8.0 ppm) .
- IR spectroscopy : Identify the amide C=O stretch (~1650 cm⁻¹) and epoxide C-O-C asymmetric stretching (~1250 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the epoxy moiety .
Q. What are the critical solubility and stability parameters for this compound in pharmacological studies?
Solubility in DMSO (commonly used for stock solutions) and aqueous buffers (pH 7.4) must be empirically determined due to the compound’s hydrophobic benzamide core. Stability studies should assess:
- Epoxide ring integrity : Monitor via NMR under varying pH and temperature conditions to detect hydrolytic ring-opening .
- Light sensitivity : Store in amber vials to prevent photodegradation of the aromatic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound using programs like SHELX?
Contradictions often arise from poor data quality or twinning. Methodological solutions include:
- Data validation : Use SHELXC/D/E for initial phasing and SHELXL for refinement, cross-checking against metrics like R-factor and electron density maps .
- Twinning analysis : Apply the Hooft parameter in SHELXL to detect and model twinned crystals .
- Cross-validation : Compare results with alternative software (e.g., Olex2 or Phenix) to confirm structural accuracy .
Q. What methodological approaches are recommended for analyzing the biological activity of this compound, particularly in target identification?
Advanced strategies include:
- Molecular docking : Use the epoxide’s electrophilic nature to model interactions with nucleophilic residues (e.g., cysteine thiols) in potential protein targets .
- Cellular assays : Employ fluorescence-based assays (e.g., confocal microscopy) to track intracellular localization and reactivity .
- Proteomics : Combine activity-based protein profiling (ABPP) with click chemistry to identify covalent binding partners .
Q. How should researchers design experiments to investigate epoxide ring-opening reactions under varying nucleophilic conditions?
Systematic approaches involve:
- Nucleophile screening : Test thiols (e.g., glutathione), amines, and hydroxyl ions in buffered solutions (pH 7–10) to assess regioselectivity .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates and determine activation parameters .
- Product characterization : Employ LC-MS and 2D NMR (e.g., HSQC) to identify adducts and stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
